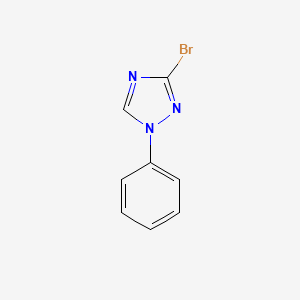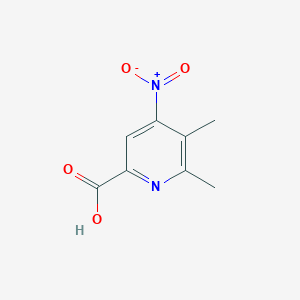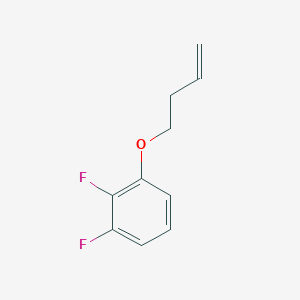![molecular formula C15H17NO2 B12064946 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline CAS No. 51690-66-5](/img/structure/B12064946.png)
4-{4-[(Propan-2-yl)oxy]phenoxy}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- is a chemical compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a benzenamine core substituted with a phenoxy group and an isopropoxy group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- typically involves the reaction of 4-nitrophenol with isopropyl bromide to form 4-(1-methylethoxy)phenol. This intermediate is then reacted with 4-fluoronitrobenzene under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .
Chemical Reactions Analysis
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: It can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding aniline derivative.
Scientific Research Applications
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- can be compared with similar compounds such as:
Benzenamine, 4-[4-(1-methylethyl)phenoxy]-: This compound lacks the methoxy group, resulting in different chemical reactivity and biological activity.
Benzenamine, 4-[4-(1-methylethoxy)phenyl]-: This compound has a phenyl group instead of a phenoxy group, leading to variations in its chemical and physical properties.
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
51690-66-5 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenoxy)aniline |
InChI |
InChI=1S/C15H17NO2/c1-11(2)17-13-7-9-15(10-8-13)18-14-5-3-12(16)4-6-14/h3-11H,16H2,1-2H3 |
InChI Key |
YEWZFJMTGZWDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)

